Dipropetryn

Descripción general

Descripción

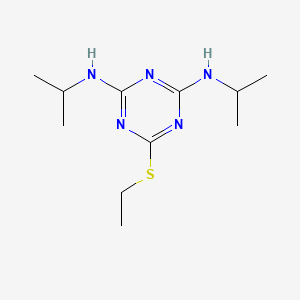

Dipropetryn is a triazine herbicide primarily used for pre-emergence control of weeds. It is known for its selective and systemic properties, making it effective in inhibiting the growth of unwanted plants, particularly in agricultural settings. The chemical formula for this compound is C₁₁H₂₁N₅S, and it is recognized for its role in controlling a variety of weed species .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dipropetryn is synthesized through a series of chemical reactions involving triazine derivatives. The process typically involves the alkylation of triazine compounds with ethylthio groups and isopropylamine. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using batch or continuous flow reactors. The production process involves the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. The final product is then purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions: Dipropetryn undergoes several types of chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the ethylthio group with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases in an aqueous medium.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Isopropylamines.

Substitution: Various substituted triazine derivatives.

Aplicaciones Científicas De Investigación

Herbicidal Efficacy

Dipropetryn is extensively studied for its effectiveness as a herbicide. It is particularly noted for:

- Selective Control : Effective against a wide range of weed species without adversely affecting crop yields.

- Translocation Studies : Research has shown that this compound is absorbed by the roots and translocated to the shoots, with varying degrees of effectiveness across different plant species. For instance, studies indicate that it translocates more effectively in oats than in corn .

Biochemical Mechanisms

Understanding the biochemical pathways affected by this compound is crucial for optimizing its use:

- Photosynthetic Inhibition : By inhibiting electron transport in photosystem II, this compound disrupts energy production in plants. This mechanism has been analyzed through various biochemical studies that assess its impact on plant physiology.

- Environmental Interactions : The efficacy and stability of this compound are influenced by soil composition and environmental conditions. It is more readily adsorbed in soils rich in clay and organic matter, which affects its bioavailability and effectiveness.

Medicinal Research

Emerging studies are exploring this compound's potential beyond agriculture:

- Pharmaceutical Development : Preliminary investigations suggest that this compound may serve as a lead compound for developing new pharmaceuticals due to its unique chemical structure and biological activity. However, further research is needed to validate these findings.

Case Study 1: Translocation Dynamics

A study published in Weed Science examined the translocation patterns of this compound compared to other triazine herbicides like prometryn. It was found that while both compounds were absorbed by plant roots, this compound exhibited lower translocation rates to corn shoots compared to oats. This differential behavior highlights the importance of understanding plant-specific interactions when applying herbicides .

Case Study 2: Environmental Fate

Research conducted by the Environmental Protection Agency (EPA) indicates gaps in chronic toxicity data for this compound, emphasizing the need for comprehensive studies on its environmental fate and residue chemistry. This information is crucial for assessing long-term impacts on ecosystems and human health .

Mecanismo De Acción

Dipropetryn exerts its herbicidal effects by inhibiting the photosynthetic electron transport chain at the photosystem II receptor site. This inhibition disrupts the photolysis of water, leading to a reduction in the production of adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH), which are essential for plant growth and survival . The molecular targets of this compound include the D1 protein of the photosystem II complex, which is crucial for the photosynthetic process .

Comparación Con Compuestos Similares

Prometryn: Another triazine herbicide with similar properties but different substituents.

Terbutryn: A triazine herbicide with a different alkylthio group.

Ametryn: Similar in structure but with different alkyl groups.

Uniqueness of Dipropetryn: this compound is unique due to its specific ethylthio and isopropylamine substituents, which confer distinct physicochemical properties and herbicidal activity. Its selective action and systemic properties make it particularly effective in controlling a wide range of weed species without harming the desired crops .

Actividad Biológica

Dipropetryn is a chemical compound primarily used as a pesticide, particularly effective against a variety of pests. This article delves into its biological activity, including toxicity, mechanisms of action, and relevant case studies that highlight its effects on different organisms.

This compound is classified as a formamidine pesticide. Its chemical structure allows it to interact with biological systems in ways that can lead to both lethal and sub-lethal effects on target pests. The compound's mode of action involves interference with the nervous system of insects, leading to paralysis and death. It has been shown to possess excitant-repellant behavioral effects, which contribute to its effectiveness against resistant pest populations .

Toxicity Profile

The toxicity of this compound is measured using the LD50 (lethal dose for 50% of the test population) metric. Studies indicate that the oral LD50 for this compound ranges between 1350 mg/kg to 5000 mg/kg for solids . This places it in the moderately hazardous category according to World Health Organization classifications. The compound exhibits lower toxicity towards non-target species, although caution is warranted due to its potential impact on beneficial organisms such as predatory mites .

Case Study: Induction of Amyloid-β Production

A significant study investigated the effects of this compound on amyloid-β (Aβ) production, which is critical in understanding neurodegenerative diseases like Alzheimer's. In this study, N2a-AβPP cells were treated with 100 μM this compound for 18 hours, resulting in increased levels of Aβ42 compared to control groups. This suggests that this compound may have implications beyond pest control, potentially influencing neurodegenerative processes .

Table: Summary of Biological Effects

| Study | Organism | Effect Observed | Concentration |

|---|---|---|---|

| N2a-AβPP cells | Increased Aβ42 production | 100 μM | |

| Rats | Toxic effects at higher doses | Varies | |

| Various pests | Paralysis and death | Field application rates |

Environmental Impact and Regulatory Considerations

This compound's environmental impact is a critical consideration in its use as a pesticide. Regulatory bodies have conducted assessments to evaluate its safety and efficacy. The findings indicate that while this compound is effective against target pests, there are concerns regarding its long-term effects on non-target species and ecosystems .

Propiedades

IUPAC Name |

6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5S/c1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMZOGDXOFZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037533 | |

| Record name | Dipropetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4147-51-7 | |

| Record name | Dipropetryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4147-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropetryn [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropetryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMU670U9DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.